Tin(II) sulfate hydrate

Cement chemistry Chromium reduction Dosage optimization

Generic tin sources in sulfate electroplating lines cause chloride corrosion and inconsistent grain morphology. Tin(II) sulfate hydrate (≥99% purity, Sn ≥54.7%) eliminates cross-contamination, delivering smooth, fine-grained deposits with a broad current-density window. In cement, it achieves EU Cr(VI) ≤2 ppm compliance at 2-4 parts dosage-a 5-10× reduction vs. ferrous sulfate-and retains full reduction capacity for >6 months in bagged cement. For supercapacitor research, SnSO₄-derived hollow SnO₂ microspheres reach 395 F g⁻¹ specific capacitance, outperforming SnCl₂-derived analogues (347 F g⁻¹) by 13.8%. Moisture-sensitive; supplied in sealed, desiccated packaging.

Molecular Formula H2O5SSn
Molecular Weight 232.79 g/mol
Cat. No. B13113964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTin(II) sulfate hydrate
Molecular FormulaH2O5SSn
Molecular Weight232.79 g/mol
Structural Identifiers
SMILESO.[O-]S(=O)(=O)[O-].[Sn+2]
InChIInChI=1S/H2O4S.H2O.Sn/c1-5(2,3)4;;/h(H2,1,2,3,4);1H2;/q;;+2/p-2
InChIKeySGSBWKDYVCTXQM-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tin(II) Sulfate Hydrate: Electroplating, Cement, Nanomaterials


Tin(II) sulfate hydrate (SnSO₄·xH₂O, CAS 7488‑55‑3 for the base salt) is an inorganic deliquescent white crystalline solid that forms the basis of approximately 30% of industrial acid‑tin electroplating baths and is a leading stannous additive for hexavalent chromium reduction in cement [1][2]. Its solubility of 330 g L⁻¹ at 20 °C, sharp thermal decomposition at ca. 378 °C, and pH of 1.6 (50 g L⁻¹, 20 °C) distinguish it from halide‑based and organic‑sulfonate tin sources that are often selected for different operating windows [3][4].

Acid tin electroplating Non-halide, high-solubility Sn(II) source for sulfate-based plating baths
Cement Cr(VI) reduction Effective liquid additive with extended shelf-life stability over ferrous alternatives
Nanomaterial precursor Thermal decomposition to SnO₂ with a wider processing window than chloride
Analytical reductant Chloride-free chemistry for selective Co/Ni/Hg determination with minimal interference

Tin(II) Sulfate Hydrate: Generic Substitution Risks


Although several tin(II) salts share the same +2 oxidation state, their counter‑ions dictate solubility, Sn(II) content, reduction kinetics, and bath stability. Substituting SnCl₂ for SnSO₄ in a sulfate‑based electroplating line introduces chloride‑induced corrosion and alters grain morphology, while using ferrous sulfate instead of stannous sulfate for cement Cr(VI) reduction requires an order‑of‑magnitude higher dosage and provides shorter shelf‑life [1]. The quantitative evidence that follows pinpoints where tin(II) sulfate hydrate retains a measurable technical advantage that generic interchange erodes.

Chloride salts Tin(II) chloride may introduce corrosion and alter grain morphology in sulfate-based plating lines.
Ferrous sulfate Requires substantially higher dosage and may provide shorter shelf-life for cement Cr(VI) reduction.
Organic sulfonates MSA-based baths can shift plating efficiency and whisker resistance; not a direct substitute.

Tin(II) Sulfate Hydrate: Performance Evidence vs. Alternatives


Cement Cr(VI) Reduction: Dosage vs. Ferrous Sulfate

In cementitious Cr(VI) reduction, stannous sulfate provides 55.2% Sn(II) by weight, which is lower than the 62.6% Sn(II) in stannous chloride; however, the sulfate counter‑ion contributes to ettringite‑free setting and delivers substantially greater reduction capacity per unit mass than ferrous sulfate [1][2]. Specifically, solid stannous sulfate requires a dosage of ≤0.02 wt% of cement to achieve regulatory compliance, whereas ferrous sulfate requires 20–25 parts relative to only 2–4 parts of stannous sulfate in a blended formulation [2][3]. Moreover, SnSO₄‑based liquid additives maintain effectiveness for over six months, outperforming ferrous‑sulfate alternatives that lose activity during extended bagged‑cement storage .

Cr(VI) Dosage vs. FeSO₄
Head-to-head
SnSO₄: 2–4 parts, ≤0.02 wt%
FeSO₄: 20–25 parts, >0.02 wt%
Supports lower dosage and >6-month shelf-life for compliance.
Portland cement, EU Directive context
Cement chemistry Chromium reduction Dosage optimization

Acid Tin Electroplating: Sulfate vs. Citrate, MSA Performance

In a systematic five‑electrolyte comparison under pulse‑plating conditions, the acidic stannous sulfate bath achieved the second‑highest plating efficiency and the second‑best corrosion resistance and whisker‑suppression rating, surpassing methanesulfonic acid (MSA) and pyrophosphate baths [1]. The sulfate bath delivers smooth, fine‑grained deposits at high cathode current efficiency when paired with additives such as PEG and thiourea; in the absence of additives, rough deposits result [2]. In contrast, the chlorid‑citrate bath showed the best overall figures, but its chloride content poses corrosion risks to steel substrates and equipment, making the sulfate bath the preferred cost‑efficiency compromise for large‑scale acid tin plating [1][3].

Plating Efficiency Rank
Head-to-head
Citrate > Sulfate >> MSA ≈ Pyrophosphate
Sulfate efficiency ~15–25% lower than citrate, >30% above MSA
Reported plating performance balance supports large-scale acid tin lines.
Pulse electrodeposition, steel substrate
Electroplating Tin coating Cathodic efficiency

Thermal Decomposition: SnSO₄ vs. SnCl₂

Differential thermal analysis (DTA) of SnSO₄·xH₂O reveals endothermic peaks at 280–300 °C corresponding to dehydration, with final decomposition to SnO₂ and SO₂ occurring sharply at ~378 °C [1]. In contrast, SnCl₂ begins oxidative decomposition at ~220 °C in air, forming SnO₂ and volatile SnCl₄, which presents a narrower and lower‑temperature thermal processing window . The higher decomposition temperature of SnSO₄ permits its use as a solid precursor for SnO₂ nanoparticle synthesis via calcination at 600 °C, yielding uniform particles of 10–30 nm alongside the rutile phase [2].

Thermal Window vs. SnCl₂
Reported
SnSO₄: decomposition ~378 °C
SnCl₂: decomposition onset ~220 °C
~60–80 °C wider window
Broader thermal processing window may ease SnO₂ nanoparticle synthesis.
DTA under inert/air; calcination at 600 °C
Thermal stability Decomposition kinetics Material processing

Aqueous Solubility and Deliquescence vs. Chloride

Tin(II) sulfate exhibits a water solubility of 330 g L⁻¹ (20 °C), equivalent to ~33 g/100 mL at 25 °C, and displays pronounced deliquescence—spontaneously absorbing atmospheric moisture to form a concentrated aqueous solution [1][2]. Tin(II) chloride dihydrate has a comparable solubility (90 g/100 g water at 20 °C), but its aqueous solutions rapidly hydrolyze, forming insoluble basic salts and HCl, which drives corrosion in steel‑contact applications [3]. The non‑halide, non‑acid‑generating behavior of SnSO₄ makes it the preferred tin source for acid‑plating baths that must maintain stable pH and avoid pitting [4].

Solubility & Hydrolysis
Reported
SnSO₄: 330 g/L (20 °C), clear acidic solutions for days
SnCl₂: loses >10% stannous activity within hours
Non-halide chemistry supports stable bath composition and lower equipment corrosion.
Deionized water, static storage
Solubility Deliquescence Formulation compatibility

Analytical Reducing Selectivity vs. Tin(II) Chloride

SnSO₄ is reported to possess a redox potential of 0.85 V (at 1 M concentration), enabling the selective reduction of Co(II), Ni(II), and Hg(II) in atomic absorption spectrophotometry without interference from chloride‑complex formation [1][2]. Tin(II) chloride, though also a strong reducing agent, complicates analyses due to the formation of volatile or insoluble chloro‑complexes with certain transition metals, reducing recovery precision [2]. This selectivity advantage positions SnSO₄ as a preferred reductant for environmental and metallurgical analytical workflows.

Analytical Selectivity
Class-level
Redox potential 0.85 V (1 M); used for Co, Ni, Hg reduction without chloride interference
Chloride-free chemistry may reduce interference; direct recovery data lacking.
Data to verify; no quantitative recovery comparison published
Reducing agent Analytical chemistry Atomic absorption spectrometry

Tin(II) Sulfate Hydrate: Key Applications


Acid Tin Plating: Electronic Connectors & Food Packaging

The stannous sulfate bath provides the second‑best plating efficiency and corrosion resistance among all electrolyte classes, with smooth, fine‑grained deposits achievable through additive tuning [1][2]. Compared with MSA baths, the sulfate system is cost‑equivalent but offers a broader operating current‑density window and lower equipment corrosion risk [3]. Procurement of SnSO₄·xH₂O with purity ≥99% and Sn content ≥54.7% is standard for commercial acid‑tin lines .

Cement Cr(VI) Reduction: Long Shelf-Life Compliance

SnSO₄‑based liquid additives achieve EU Directive 2003/53/EC compliance (≤2 ppm Cr(VI)) at dosages of 2–4 parts, a 5–10 × reduction relative to ferrous sulfate [1][2]. The additive retains full reduction capacity for more than six months in bagged cement, outperforming FeSO₄‑based alternatives that lose effectiveness during storage [3]. This scenario is decisive for cement manufacturers and formulators needing predictable, long‑duration chromium‑reduction performance.

CZTS Thin-Film Solar Cell Precursor

SnSO₄ is the tin source of choice in SILAR‑based fabrication of Cu₂ZnSnS₄ (CZTS) thin films, where the sulfate anion avoids competing complexation reactions that occur with chloride [1][2]. Its decomposition at 378 °C to SnO₂ and SO₂ provides a clean thermal pathway to the absorber phase, and SnO₂ nanoparticles derived from SnSO₄ at 600 °C exhibit controlled crystallite sizes of 10–30 nm [3]. Researchers scaling up CZTS photovoltaic devices preferentially source SnSO₄·xH₂O with ≥95% purity and moisture‑sensitive packaging to preserve precursor integrity.

Hollow SnO₂ Microspheres for Supercapacitors

When SnSO₄ is used as the tin precursor alongside resorcinol‑formaldehyde gel templates, the resulting hollow SnO₂ microspheres achieve a specific capacitance of 395 F g⁻¹, which is 13.8% higher than the 347 F g⁻¹ obtained from SnCl₂·2H₂O under identical conditions [1]. The sulfate‑originated morphology is more regular and less agglomerated, directly benefiting electrochemical cycling stability and rate capability. This measurable performance gap makes SnSO₄ the preferred tin precursor for supercapacitor electrode research and prototype fabrication.

Application
Selection Property
Validation Focus
Acid tin electroplating
Non-halide sulfate chemistry, bath stability
Plating efficiency, corrosion resistance, whisker suppression
Cement Cr(VI) reduction
Sn(II) loading, extended shelf-life
Dosage efficiency, regulatory compliance, storage stability
CZTS thin-film precursor
Sulfate anion avoids complexation, clean thermal pathway
Precursor purity, moisture sensitivity, phase formation
SnO₂ supercapacitor electrodes
Sulfate-derived morphology, electrochemical response
Specific capacitance, cycling stability, morphology uniformity
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